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Clobetasol-d5

Cat. No.: B1151045
M. Wt: 415.94
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Clobetasol (B30939) Propionate (B1217596) and its Analogues in Chemical and Biological Research

Clobetasol propionate is a high-potency synthetic corticosteroid, an analogue of prednisolone, recognized for its significant anti-inflammatory, immunosuppressive, and vasoconstrictive properties. rjpbcs.comlongdom.org In research settings, it is utilized to study inflammatory pathways and the mechanisms of glucocorticoid receptor activation. caymanchem.comcaymanchem.com For instance, it has been shown to bind to glucocorticoid receptors in cell-free assays and inhibit the proliferation of human skin fibroblasts. caymanchem.comcaymanchem.com Furthermore, research has explored its potential as an NRF2 inhibitor, which could have implications for cancer therapy. researchgate.net The synthesis and evaluation of various corticosteroid 17α-esters, including analogues of clobetasol propionate, have been a subject of medicinal chemistry research to develop compounds with enhanced therapeutic properties. caymanchem.com

Rationale for Deuterated Analogues in Biomedical and Analytical Sciences

The use of deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), is a well-established practice in biomedical and analytical sciences. nih.gov This isotopic substitution does not involve radioactivity, making deuterated compounds safe for a wide range of applications. nih.gov The key advantage of deuteration lies in the kinetic isotope effect, where the heavier mass of deuterium can slow down metabolic processes at the site of substitution. nih.govresearchgate.net This property can lead to improved pharmacokinetic profiles of drugs. nih.gov

In analytical chemistry, deuterated analogues serve as ideal internal standards for mass spectrometry-based quantification methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). cphi-online.comclearsynth.com Because they are chemically identical to the analyte of interest but have a different mass, they co-elute and ionize similarly, allowing for correction of variations in sample preparation and instrument response, thereby increasing the accuracy and precision of the analysis. caymanchem.comcphi-online.com The pharmaceutical industry is a major driver for the demand for deuterated compounds, utilizing them extensively in drug metabolism studies and clinical trials. marketgrowthreports.comacs.org

Significance of Clobetasol-d5 as a Research Tool and Analytical Standard

This compound is specifically designed for use as an internal standard for the quantification of clobetasol propionate in various biological matrices. caymanchem.commedkoo.combiomol.com Its application in GC-MS and LC-MS methods allows researchers to accurately measure the concentration of clobetasol propionate, which is crucial for pharmacokinetic studies, metabolism research, and quality control of pharmaceutical formulations. caymanchem.comclearsynth.com The use of this compound helps to ensure the reliability and reproducibility of analytical data, which is fundamental for regulatory submissions and scientific publications. clearsynth.com

The availability of a high-purity deuterated standard like this compound, often with deuterium incorporation exceeding 99%, is essential for minimizing interference from the unlabeled compound and ensuring the accuracy of the quantification. caymanchem.comcaymanchem.com

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 2280940-18-1 caymanchem.comcaymanchem.commedkoo.com
Molecular Formula C₂₅H₂₇D₅ClFO₅ medkoo.commedchemexpress.com
Molecular Weight 472.0 g/mol medchemexpress.comnih.gov
Formal Name 21-chloro-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy-2,2,3,3,3-d₅)-(11β,16β)-pregna-1,4-diene-3,20-dione caymanchem.combiomol.com
Synonyms CCI-4725-d5, CGP 9555-d5, Clobetasol 17-propionate-d5 caymanchem.combiomol.com
Purity ≥98% (Clobetasol Propionate), ≥99% deuterated forms (d₁-d₅) caymanchem.com
Solubility Soluble in Methanol (B129727) caymanchem.com
Storage -20°C caymanchem.com

Historical Overview of Stable Isotope Labeling in Steroid Research

The application of stable isotope labeling in steroid research has a rich history, dating back several decades. nih.gov Initially, the focus was on using isotopes like deuterium and carbon-13 to trace the metabolic pathways of steroids and understand their disposition in the body. researchgate.netthermofisher.com This approach provided invaluable insights into steroid biochemistry and physiology. researchgate.net

The development of advanced analytical techniques, particularly mass spectrometry, significantly expanded the utility of stable isotopes in steroid analysis. thermofisher.com The ability to synthesize and use isotopically labeled steroids as internal standards revolutionized the field, enabling highly sensitive and specific quantification of endogenous and synthetic steroids in complex biological samples. nih.govthermofisher.com This has been particularly important in areas such as endocrinology, clinical chemistry, and anti-doping analysis. thermofisher.com The establishment of companies specializing in the production of stable isotope-labeled compounds, including steroids, has been instrumental in making these critical research tools widely available to the scientific community. isotope.com

Properties

Molecular Formula

C₂₂H₂₃D₅ClFO₄

Molecular Weight

415.94

Synonyms

(11β,16β)-21-Chloro-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione-d5;  21-Chloro-9-fluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione-d5; 

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for Clobetasol D5

Methodologies for Deuterium (B1214612) Incorporation into Steroidal Frameworks

The introduction of deuterium into complex molecules like steroids can be achieved through several established methods. The choice of method depends on the desired location of the label, the stability of the substrate, and the required level of isotopic enrichment.

Catalytic deuteration is a powerful technique for introducing deuterium into a molecule, often by the reduction of an unsaturated bond (e.g., a double or triple bond) or by hydrogen-deuterium exchange. In the context of steroids, catalytic hydrogenation using deuterium gas (D₂) in the presence of a metal catalyst is a common approach. nih.gov

Transition metal catalysts, such as Palladium (Pd), Platinum (Pt), and Rhodium (Rh), are frequently employed. The optimization of these reactions involves carefully selecting the catalyst, solvent, temperature, and pressure to control the stereochemistry and extent of deuterium incorporation. For instance, homogeneous catalysts can offer higher selectivity compared to heterogeneous ones. nih.gov Copper-catalyzed reactions have also emerged as a versatile tool in steroid synthesis and modification. arkat-usa.org More recent advancements include photoredox-catalyzed methods that allow for direct hydrogen isotope exchange (HIE) at aliphatic C(sp³)–H bonds, which can be particularly useful for complex pharmaceutical compounds. princeton.edu

Table 1: Comparison of Catalytic Deuteration Methods for Steroids
MethodDeuterium SourceTypical CatalystsKey Features
Heterogeneous Catalytic HydrogenationDeuterium Gas (D₂)Pd/C, PtO₂, Raney NiCommonly used for reducing double bonds; selectivity can be an issue.
Homogeneous Catalytic HydrogenationDeuterium Gas (D₂)Wilkinson's catalyst (RhCl(PPh₃)₃)Offers higher selectivity and milder reaction conditions. nih.gov
Catalytic Transfer HydrodeuterationDeuterium donors (e.g., deuterated formic acid, isopropanol-d₈)Copper, IridiumAvoids the use of high-pressure deuterium gas; can be highly regioselective. nih.gov
Photoredox CatalysisDeuterium Oxide (D₂O)Iridium-based photocatalystsEnables direct C-H deuteration under mild conditions. princeton.edu

Hydrogen-deuterium exchange (HDX) reactions are widely used for introducing deuterium at specific, often acidic, C-H positions. wikipedia.org This method relies on the reversible exchange of protons for deuterons from a deuterated solvent, typically in the presence of an acid or base catalyst. nih.gov

For steroids, base-catalyzed exchange is effective for deuterating positions adjacent to carbonyl groups through enolization. nih.gov For example, cortisone (B1669442) has been labeled via hydrogen-deuterium exchange using sodium deuteroxide (NaOD) in deuterated methanol (B129727) (MeOD). nih.gov Acid-catalyzed exchange, using strong deuterated acids like deuterated trifluoroacetic acid, is often employed for labeling aromatic rings or other specific sites. nih.govnih.gov Recent developments have shown that ultrasound-assisted microcontinuous processes can significantly enhance H/D exchange reactions in steroid hormones, allowing for rapid and efficient labeling with high selectivity. nih.gov

Controlling the stereochemistry of deuterium incorporation is critical, as the biological activity of steroids is highly dependent on their three-dimensional structure. Stereoselective deuteration can be achieved by several means. The choice of catalyst in catalytic deuteration plays a crucial role, as the deuterium atoms are typically delivered to one face of the molecule. For example, the hydrogenation of Δ5-steroids is influenced by the substituent at the 3α-position. rsc.org

Biocatalytic methods, using enzymes such as α-oxo-amine synthases, have demonstrated the ability to produce α-²H amino acids with high site- and stereoselectivity, using D₂O as the deuterium source. nih.gov While not directly applied to Clobetasol (B30939) in the available literature, these chemoenzymatic strategies represent a promising frontier for the precise and stereoselective deuteration of complex molecules. researchgate.net

Precursor Selection and Reaction Pathway Design for Clobetasol-d5 Production

The specific structure of this compound, with deuterium atoms on the 17-propionate group, dictates the synthetic strategy. caymanchem.com The most direct pathway involves the esterification of the 17-hydroxyl group of a suitable Clobetasol precursor with a deuterated propionylating agent.

The key precursor is Clobetasol, which has the chemical name (8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one. nih.gov The synthesis of Clobetasol propionate (B1217596) from precursors like betamethasone (B1666872) 17-propionate involves steps of sulfonation and chlorination. google.com For the deuterated analog, the final step would be modified.

The reaction pathway is a targeted esterification at the 17α-hydroxyl position. This is achieved by reacting Clobetasol with a deuterated propionylating agent.

Reaction: Clobetasol + Propionyl-d5 Chloride (or Propionic-d5 Anhydride) → Clobetasol Propionate-d5

Table 2: Precursors and Reagents for this compound Synthesis
Compound TypeSpecific CompoundRole in Synthesis
Steroid PrecursorClobetasolProvides the core steroidal framework with the required 17α-hydroxyl group.
Deuterating ReagentPropionic-d5 acid, Propionyl-d5 chloride, or Propionic-d5 anhydrideSource of the deuterated five-carbon chain for the ester group.
Catalyst/BasePyridine, Triethylamine, or DMAPFacilitates the esterification reaction.

Purification and Isolation Techniques for Deuterated this compound

After the synthesis, the this compound product must be purified to remove unreacted starting materials, non-deuterated Clobetasol propionate, and other reaction byproducts. The high purity of the final product is essential for its use as an internal standard. simsonpharma.com

Standard chromatographic techniques are employed for the purification of steroids. researchgate.net These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: Often used for initial, large-scale purification. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent system of appropriate polarity) is critical for effective separation.

High-Performance Liquid Chromatography (HPLC): Provides higher resolution and is typically used for the final purification step to achieve the high chemical purity required for analytical standards. Reverse-phase HPLC is commonly used for steroids.

Extraction: Liquid-liquid extraction may be used during the workup process to separate the product from water-soluble impurities. researchgate.net

Throughout the purification process, care must be taken to use non-protic solvents where possible to avoid any potential for back-exchange, although the C-D bonds on the propionate group are stable under normal chromatographic conditions.

Spectroscopic Characterization of Deuterium Incorporation and Isotopic Purity

Confirmation of the structure, the location of deuterium atoms, and the isotopic purity of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS): This is the primary technique for confirming successful deuteration. The molecular ion peak (M+) in the mass spectrum of this compound will be shifted by 5 mass units compared to the unlabeled Clobetasol propionate, corresponding to the five incorporated deuterium atoms. caymanchem.comspringernature.com Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used for this analysis. caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and the specific sites of deuterium incorporation.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the propionate group will be absent or significantly reduced in intensity.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms on the propionate group, confirming their location. wikipedia.orgsigmaaldrich.com It is a highly effective tool for verifying the effectiveness of deuteration and determining isotopic enrichment. wikipedia.orgsigmaaldrich.com

Table 3: Spectroscopic Data for Characterization of this compound
TechniqueExpected Observation for this compoundInformation Obtained
Mass Spectrometry (MS)Molecular ion peak at m/z ≈ 472.0 (for C₂₅H₂₇D₅ClFO₅)Confirmation of mass increase; determination of isotopic distribution (d₀ to d₅). caymanchem.com
¹H NMRAbsence of signals for the ethyl group protons of the propionate moiety.Confirmation of deuterium incorporation at the expected positions.
²H NMRPresence of signals corresponding to the deuterons on the propionate group.Direct confirmation of label position and assessment of isotopic purity. wikipedia.org
UV-Vis SpectrophotometryMaximum absorbance (λₘₐₓ) around 240 nm. indexcopernicus.comresearchgate.netConfirms the presence of the corticosteroid chromophore; used for quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Abundance

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the precise location and extent of deuterium incorporation in this compound. Both ¹H (proton) and ²H (deuterium) NMR are employed for a comprehensive analysis. rsc.org

In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group of the propionate moiety in the unlabeled compound would be absent or significantly diminished. Specifically, the characteristic quartet and triplet signals from the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the propionate group would not be observed. The integration of the remaining proton signals in the steroid backbone, when compared against a known internal standard, can provide a quantitative measure of the isotopic purity.

Conversely, the ²H NMR spectrum would show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. For this compound, this would result in two distinct signals for the -CD₂- and -CD₃- groups of the pentadeuteriopropoxy chain.

The following table illustrates the expected changes in the ¹H NMR spectrum.

GroupUnlabeled Clobetasol Propionate (¹H Signal)This compound (¹H Signal)
Propionate -CH₂-QuartetAbsent
Propionate -CH₃-TripletAbsent

Table 1: Comparison of Expected ¹H NMR Signals for the Propionate Group.

Mass Spectrometry for Isotopic Enrichment Verification

Mass spectrometry (MS) is the definitive technique for verifying the successful incorporation of deuterium atoms and determining the isotopic enrichment of the this compound sample. nih.gov This method relies on the mass difference between hydrogen (¹H) and deuterium (²H).

When this compound is analyzed, its mass spectrum will show a molecular ion peak (or a pseudomolecular ion in soft ionization techniques like electrospray ionization) that is 5 mass units (Da) higher than that of unlabeled Clobetasol Propionate. This mass shift directly corresponds to the replacement of five hydrogen atoms with five deuterium atoms. axios-research.com

High-resolution mass spectrometry can provide precise mass measurements, further confirming the elemental composition and the presence of the deuterium atoms. The analysis of the isotopic cluster of the molecular ion peak can also reveal the distribution of different deuterated species (d₀ to d₅), allowing for a precise calculation of the isotopic enrichment. For use as an internal standard in quantitative analysis, a high isotopic purity (typically ≥98%) is required. caymanchem.com

CompoundMolecular FormulaMolecular Weight (approx.)Key Mass Spectral Feature
Clobetasol PropionateC₂₅H₃₂ClFO₅466.97 g/mol [M]+ or [M+H]⁺ at m/z ~467
This compoundC₂₅H₂₇D₅ClFO₅472.01 g/mol [M]+ or [M+H]⁺ at m/z ~472

Table 2: Comparison of Mass Spectrometry Data.

Scalability Considerations for Research-Grade this compound Synthesis

The synthesis of this compound on a research scale (milligrams to grams) requires careful consideration of several factors to ensure efficiency, purity, and cost-effectiveness.

Key considerations include:

Reaction Efficiency and Yield: The esterification reaction must be high-yielding to maximize the use of the expensive deuterated reagent. Optimization of reaction conditions—such as solvent, base, temperature, and reaction time—is crucial.

Purification: Chromatographic purification is typically required to separate the final product from unreacted Clobetasol, reagents, and any potential byproducts. The scalability of the purification method (e.g., flash chromatography vs. preparative HPLC) must be considered to handle larger quantities while maintaining high chemical purity.

Isotopic Scrambling: The chosen synthetic route must avoid conditions that could lead to H/D exchange at unintended positions on the steroid core, which would compromise the isotopic specificity of the final product. The esterification reaction is generally robust and does not promote such scrambling.

Process Control: As the scale increases, maintaining consistent reaction conditions becomes more challenging. The development of robust and scalable methodologies is essential for reproducible synthesis. nih.gov Modern approaches like flow chemistry are being explored for deuteration reactions as they can offer better control over reaction parameters and facilitate easier scale-up. researchgate.netcolab.ws

For research-grade material, the primary goal is to achieve high chemical and isotopic purity, which is essential for its application as an internal standard in bioanalytical assays.

Advanced Analytical Applications and Methodologies Utilizing Clobetasol D5

Role of Clobetasol-d5 as an Internal Standard in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, which involves measuring the concentration of drugs and their metabolites in biological fluids, the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard. wuxiapptec.comannlabmed.org An internal standard is a compound of known concentration added to all samples, including calibrators, quality controls, and unknowns, before sample processing. unc.edu Its purpose is to correct for variations that can occur during sample preparation, chromatographic separation, and detection. wuxiapptec.com By comparing the response of the analyte (clobetasol) to the response of the internal standard (this compound), analysts can compensate for potential analyte loss and fluctuations in instrument performance, thereby enhancing the accuracy and precision of the measurement. wuxiapptec.comannlabmed.org

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Clobetasol (B30939) Quantitation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. 360biolabs.com The development of an LC-MS/MS assay for clobetasol quantification using this compound as an internal standard involves several key steps.

Initially, the chromatographic conditions are optimized to achieve a good separation of clobetasol from other components in the sample matrix. researchgate.net This often involves selecting an appropriate HPLC column, mobile phase composition, and gradient elution program. researchgate.netoup.com For instance, a study on the simultaneous determination of everolimus (B549166) and clobetasol propionate (B1217596) utilized a Zorbax Eclipse XDB-C18 reversed-phase column with a gradient elution of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. oup.com

Following chromatographic separation, the compounds enter the mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov In this mode, a specific precursor ion for both clobetasol and this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The use of a deuterated internal standard like this compound, which has a mass difference of several daltons from the analyte, helps to minimize potential cross-talk between the analyte and internal standard signals. wuxiapptec.com

Validation Parameters for LC-MS/MS Methodologies Employing Isotopic Internal Standards

To ensure the reliability of an LC-MS/MS method, it must undergo a rigorous validation process in accordance with regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA). unc.eduut.eenih.gov The use of an isotopic internal standard like this compound is a key component of this validation. nih.gov Key validation parameters include:

Specificity and Selectivity: The method must demonstrate that it can unequivocally measure the analyte of interest without interference from other components in the sample matrix. stanford.edu

Linearity: The assay should produce a linear response over a defined concentration range. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. nih.govpharmacophorejournal.com

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. stanford.edu These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels on different days. unc.edu

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Extraction Recovery and Matrix Effects: The efficiency of the extraction process and the influence of the sample matrix on the ionization of the analyte and internal standard are evaluated. bevital.no

Stability: The stability of the analyte and internal standard in the biological matrix under various storage and handling conditions is assessed. stanford.edu

A study validating an LC-MS/MS assay for plasma citrulline demonstrated the successful application of these validation parameters, including specificity, linearity, accuracy, precision, and stability, using a stable-label isotope internal standard. nih.gov

Mitigation of Matrix Effects and Ion Suppression with Deuterated Internal Standards

Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS bioanalysis. annlabmed.orgbioanalysis-zone.com These effects can lead to inaccurate and imprecise results. annlabmed.org

Deuterated internal standards like this compound are highly effective in mitigating matrix effects. wuxiapptec.comannlabmed.org Because the analyte and the internal standard have virtually identical chemical and physical properties, they co-elute from the LC column and experience the same degree of ion suppression or enhancement. wuxiapptec.comscispace.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more accurate quantification. annlabmed.org However, it is crucial that the analyte and its deuterated internal standard co-elute for this compensation to be effective. waters.com Differences in retention times, although sometimes observed with deuterated standards, can compromise the ability to correct for matrix effects. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications with Deuterated Analogues

While LC-MS/MS is more commonly used for the analysis of corticosteroids like clobetasol, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. rjptonline.org In GC-MS, this compound can serve as an internal standard for the quantification of clobetasol propionate. biocat.commedkoo.comcaymanchem.com The principles are similar to LC-MS, where the deuterated standard co-elutes with the analyte and corrects for variations in the analytical process. clearsynth.com GC-MS has been used for the determination of ethanol (B145695) in a clobetasol propionate foam product, demonstrating its utility in analyzing complex formulations. rjptonline.org

Advanced Chromatographic Separation Techniques for this compound and Related Compounds

The separation of clobetasol and its related compounds can be achieved using various advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method. researchgate.netoup.compharmacophorejournal.com Different studies have reported various HPLC conditions for the analysis of clobetasol propionate in pharmaceutical formulations. researchgate.netoup.compharmacophorejournal.com For instance, one method utilized a Purospher-Lichrocart column with a mobile phase of water-acetonitrile (40:60, v/v) and UV detection at 237 nm. researchgate.net Another method employed a gradient elution with an ion-pairing reagent to simultaneously quantify terbinafine, ofloxacin, ornidazole, and clobetasol in a cream formulation. oup.com

Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers higher resolution and faster analysis times compared to conventional HPLC. scirp.org UPLC coupled with MS/MS has been used for the impurity profiling of clobetasol propionate, demonstrating its power in separating and identifying degradation products. scirp.org

Thin-Layer Chromatography (TLC) has also been used for the separation and quantification of clobetasol propionate, offering a simpler and more economical alternative to HPLC for some applications. nih.gov

Application in Reference Material Characterization and Certification

This compound plays a role in the characterization and certification of reference materials. clearsynth.comsigmaaldrich.com Certified reference materials (CRMs) are highly characterized materials with known purity and are essential for ensuring the accuracy and traceability of analytical measurements. stanford.edu During the development and validation of analytical methods, CRMs are used to prepare calibration standards and quality control samples. stanford.edu this compound, as a stable isotope-labeled compound, can be used as an internal standard in the analytical procedures used to assign a certified value to a clobetasol propionate reference material. clearsynth.com Its use helps to minimize analytical errors and ensures the high accuracy required for a CRM. nih.gov

Mechanistic and Pharmacological Investigations Pre Clinical/in Vitro of Clobetasol D5

In Vitro Receptor Binding Studies Employing Labeled Clobetasol-d5

The interaction of a corticosteroid with its receptor is the initiating step of its pharmacological action. Clobetasol (B30939) propionate (B1217596) is known to be a potent corticosteroid that binds to glucocorticoid receptors. targetmol.comcancer.gov The use of a deuterated version like this compound can offer unique advantages in studying these interactions with high precision.

Investigation of Receptor Kinetics and Thermodynamics with Deuterated Ligands

The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov While major alterations in binding affinity are not anticipated, the use of this compound could be instrumental in studying the kinetics of receptor binding and dissociation. If the cleavage of a C-H bond is involved in the rate-determining step of the binding or dissociation process, a KIE would be observed.

Thermodynamic parameters of binding, such as changes in enthalpy (ΔH) and entropy (ΔS), could also be investigated using techniques like isothermal titration calorimetry (ITC). Comparing the thermodynamic profile of this compound with its non-deuterated counterpart could reveal subtle differences in the energetics of the interaction with the glucocorticoid receptor.

ParameterUnlabeled ClobetasolThis compound
Association rate constant (k_on) (M⁻¹s⁻¹)1.5 x 10⁵1.4 x 10⁵
Dissociation rate constant (k_off) (s⁻¹)4.5 x 10⁻⁴4.5 x 10⁻⁴
Equilibrium dissociation constant (K_D) (nM)3.03.2

Table 2: Hypothetical kinetic parameters for the binding of Clobetasol and this compound to the glucocorticoid receptor. The slight difference in the association rate constant is an illustrative example of a potential kinetic isotope effect.

Cellular Uptake, Transport, and Distribution Studies in Pre-clinical Models

Understanding how a drug penetrates cell membranes and distributes within a cell is fundamental to its pharmacology. The use of isotopically labeled compounds like this compound is a powerful technique for such studies, as it allows the molecule to be traced and quantified. nih.gov

Membrane Permeability Assays with Isotopic Tracers

The lipophilic nature of corticosteroids allows them to diffuse across cell membranes. mdpi.com To quantify the rate and extent of this permeation, this compound can be used as a tracer in cell-based assays, such as those using Caco-2 cell monolayers, which are a model for the intestinal barrier. By adding this compound to one side of the monolayer and measuring its appearance on the other side over time using mass spectrometry, the apparent permeability coefficient (Papp) can be determined.

Intracellular Localization and Compartmentalization Studies

Once inside the cell, glucocorticoids bind to the glucocorticoid receptor, which is primarily located in the cytoplasm in its inactive state. conicet.gov.ar Upon binding, the receptor-ligand complex translocates to the nucleus to exert its effects on gene expression. conicet.gov.ar this compound, in conjunction with high-resolution imaging techniques such as nanoscale secondary ion mass spectrometry (NanoSIMS), could be used to visualize and quantify its subcellular distribution. This would provide direct evidence of its localization in the cytoplasm and subsequent accumulation in the nucleus.

Cellular CompartmentHypothetical % of Total Intracellular this compound (at 30 min)
Cytoplasm65%
Nucleus30%
Mitochondria<5%
Other Organelles<5%

Table 3: Illustrative data on the hypothetical intracellular distribution of this compound in a target cell. This table demonstrates the expected accumulation in the cytoplasm and nucleus where the glucocorticoid receptor is active.

Elucidation of Molecular Pathways and Signaling Cascades Using Deuterated Analogues

The ultimate effect of corticosteroids is the modulation of gene expression through various signaling pathways. targetmol.comcancer.gov The stability imparted by the deuterium substitution in this compound makes it an excellent tool for metabolic studies related to these pathways. The C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve the cleavage of these bonds. This can lead to a higher bioavailability of the parent compound and an altered metabolite profile, which can be useful in distinguishing the activity of the parent drug from its metabolites.

Enzyme-Ligand Interaction Studies and Kinetic Analysis

Direct enzymatic and kinetic analyses specifically for this compound are not extensively documented in publicly available research, as its primary utility is as an internal standard for the mass spectrometric quantification of Clobetasol Propionate. caymanchem.combiocat.com However, the mechanistic profile of this compound can be largely inferred from the comprehensive studies of its non-deuterated isotopologue, Clobetasol Propionate, combined with the principles of the kinetic isotope effect (KIE).

The principal mechanism of action for Clobetasol Propionate is its function as a potent agonist for the intracellular glucocorticoid receptor (GR). patsnap.comtargetmol.com Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of genes, leading to profound anti-inflammatory and immunosuppressive effects. patsnap.comfda.gov This interaction involves the binding of the steroid molecule to the ligand-binding domain of the receptor. In a cell-free assay, Clobetasol Propionate demonstrates high affinity for the glucocorticoid receptor, with a reported IC50 value of 3.17 nM. caymanchem.com

Beyond its therapeutic target, Clobetasol Propionate has been identified as a highly potent and selective inhibitor of Cytochrome P450 3A5 (CYP3A5), a key enzyme in drug metabolism. nih.gov In contrast, it is a significantly weaker inhibitor of the closely related and more predominantly expressed CYP3A4. nih.gov This selectivity is noteworthy, as the two enzymes share a high degree of structural similarity. Molecular dynamics simulations suggest that Clobetasol Propionate forms a stable heme-ligand interaction within the active site of CYP3A5, effectively blocking solvent access and inhibiting its catalytic activity. nih.gov Its interaction with CYP3A4 is less stable, leading to its observed selectivity. nih.gov

EnzymeInteraction TypeKinetic Parameter (IC50)Reference
Glucocorticoid Receptor (GR) Agonist / Binding Affinity3.17 nM caymanchem.com
Cytochrome P450 3A5 (CYP3A5) Selective Inhibition0.206 µM (206 nM) nih.govmedchemexpress.com
Cytochrome P450 3A4 (CYP3A4) Weak Inhibition15.6 µM (15,600 nM) nih.govmedchemexpress.com
Other CYPs (1A2, 2B6, 2C8, 2C9, 2C19, 2D6) No Significant InhibitionNot observed at 1.8 µM nih.gov

This table summarizes the kinetic data for the interaction of Clobetasol Propionate with various enzymes.

The relevance of deuteration, as in this compound, introduces the kinetic isotope effect (KIE). The KIE describes the change in reaction rate when an atom is replaced by one of its isotopes, such as replacing hydrogen (¹H) with deuterium (²H). wikipedia.org The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. unam.mxlibretexts.org Consequently, chemical reactions where the cleavage of this bond is the rate-determining step proceed more slowly. libretexts.orgnih.gov

This compound is deuterated on the propionate moiety. caymanchem.com Therefore, any metabolic pathway that involves the enzymatic cleavage of a C-H bond on this specific group would be expected to be slower for this compound compared to Clobetasol Propionate. This could potentially reduce the rate of metabolic inactivation and alter its pharmacokinetic profile. However, the primary documented enzyme interactions, such as the heme-mediated inhibition of CYP3A5, are related to the core steroid structure rather than the propionate group. nih.gov Specific kinetic analysis of this compound with these enzymes has not been reported in the literature reviewed.

Investigation of Steroid Transport Mechanisms in Cell Lines and Organoids

The transport of steroids into and out of cells is a complex process crucial for their biological activity. While lipophilic steroids can passively diffuse across cell membranes, evidence also points to the existence of specific, carrier-mediated transport systems. frontiersin.org These can include transporters from the solute carrier (SLC) superfamily, which facilitate the uptake of steroid precursors. frontiersin.org

Studies on the parent compound, Clobetasol Propionate, in various in vitro models provide insight into its transport and permeation characteristics. In models using oral mucosal equivalents (OMEs), which are three-dimensional organoid structures, the permeation of Clobetasol-17-propionate was found to be both time- and dose-dependent. nih.gov Notably, after topical application, Clobetasol-17-propionate accumulated within these OMEs, where it exerted its immunosuppressive effects on embedded T-cells. nih.gov Other research using various cell lines, such as human keratinocytes, has been used to determine the relative binding affinity and lipophilicity of various steroids, which influences their transport and retention. nih.gov

Model SystemKey FindingsRelevanceReference
Oral Mucosal Equivalents (OMEs) with T-cells Time- and dose-dependent permeation and accumulation of Clobetasol Propionate.Demonstrates transport into complex, multi-layered tissue models and subsequent pharmacological activity. nih.gov
Human Keratinocytes (cultured) Used to measure relative binding affinity and correlate it with steroid lipophilicity.Elucidates physicochemical properties that govern steroid transport across cell membranes. nih.gov
THP-1 Cells (Human Monocytic Cell Line) Used to evaluate the cytocompatibility of Clobetasol Propionate-loaded nanosponges.Assesses cellular tolerance to novel delivery systems designed to modulate drug transport and release. researchgate.net
Pancreatic Cancer Cell Lines (AsPC-1) Clobetasol Propionate did not affect cell growth but selectively inhibited intracellular CYP3A5.Shows cellular uptake and specific interaction with an intracellular enzyme without general cytotoxicity. nih.govmedchemexpress.com

This table presents findings from various in vitro cell line and organoid studies involving Clobetasol Propionate.

Metabolic Fate and Biotransformation Studies Pre Clinical/in Vitro of Clobetasol D5

Identification and Characterization of Clobetasol (B30939) Metabolites using Deuterated Tracers

The use of deuterated tracers like Clobetasol-d5 is a cornerstone of modern drug metabolism studies. nih.gov The deuterium (B1214612) label, being heavier than hydrogen, creates a distinct mass shift in mass spectrometry analysis, allowing for the unambiguous identification of drug-related material against a complex biological background. nih.govbioscientia.de This "metabolic switching" phenomenon, where deuteration can alter metabolic rates and pathways, is a key consideration in these studies. bioscientia.de

In Vitro Hepatic Microsomal and Cytosolic Metabolism Studies

In vitro systems, particularly human liver microsomes and cytosol, are fundamental for initial metabolic profiling. These preparations contain a high concentration of drug-metabolizing enzymes. When this compound is incubated with these subcellular fractions, along with necessary cofactors, the resulting mixture can be analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect and identify metabolites. jst.go.jp The known mass shift of the deuterium label allows for the confident identification of metabolites formed through various biotransformation reactions such as hydroxylation, oxidation, and conjugation.

Metabolism in Isolated Organ Systems (e.g., Liver Slices, Perfused Organs)

To study metabolism in a more physiologically relevant context, isolated organ systems like liver slices or perfused livers are employed. These systems maintain the cellular architecture and a broader range of metabolic enzymes and cofactors compared to subcellular fractions. The use of this compound in these models allows for a more comprehensive understanding of how the drug is metabolized within an intact organ, including the interplay between different cell types and metabolic pathways.

Elucidation of Metabolic Pathways and Enzyme Kinetics for Clobetasol Biotransformation

The study of enzyme kinetics is vital for understanding the rates and mechanisms of enzyme-catalyzed reactions. solubilityofthings.comnumberanalytics.comsolubilityofthings.com By analyzing the rate of disappearance of this compound and the rate of appearance of its metabolites over time, researchers can determine key kinetic parameters. The Michaelis-Menten equation is a fundamental model used to describe the relationship between substrate concentration and reaction velocity. solubilityofthings.com This kinetic data is crucial for predicting how the drug will be metabolized in vivo. nih.gov

Role of Specific Cytochrome P450 Isoenzymes and Other Metabolic Enzymes in Steroid Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes is a major player in the metabolism of a vast array of drugs and xenobiotics, including corticosteroids. nih.govacs.org Research has shown that Clobetasol propionate (B1217596) is a potent and selective inhibitor of CYP3A5. nih.govnih.govacs.orgebi.ac.ukresearchgate.net Studies utilizing recombinant human CYP enzymes have been instrumental in pinpointing the specific isoenzymes responsible for clobetasol's metabolism. It has been demonstrated that drugs that inhibit CYP3A4, such as ritonavir (B1064) and itraconazole, can inhibit the metabolism of corticosteroids, leading to increased systemic exposure. gskstatic.comnafdac.gov.ng While CYP3A4 is predominantly expressed in the liver, CYP3A5 is also a significant contributor to drug metabolism. nih.govnih.govacs.org Molecular dynamics simulations have suggested a close proximity of clobetasol to the heme in CYP3A5 but not in CYP3A4, which helps to explain its selectivity. nih.govnih.govacs.orgebi.ac.uk

Pathway Tracing in Animal Models for Metabolic Excretion Profiling

Animal models are indispensable for understanding the complete picture of a drug's metabolic fate, including absorption, distribution, metabolism, and excretion (ADME). Following administration of this compound to laboratory animals such as rats or mice, biological samples like plasma, urine, and feces are collected over time. nih.govmdpi.com Analysis of these samples by LC-MS allows for the quantification of the parent drug and its metabolites, providing a comprehensive excretion profile. Studies in rats have shown that clobetasol propionate and its metabolites are primarily excreted in the feces, with fecal excretion being 4-5 times higher than urinary excretion. tga.gov.au This indicates that biliary excretion is a significant route of elimination for clobetasol and its metabolites. gskstatic.comnafdac.gov.ngsandoz.comhres.camedcentral.comefda.gov.et

Investigation of Drug-Drug Interactions Affecting Clobetasol Metabolism in Pre-clinical Settings

Pre-clinical studies are essential for identifying potential drug-drug interactions (DDIs). The potential for such interactions with clobetasol propionate has been noted, particularly with other topical drugs that may be metabolized by the same enzymes. sandoz.com For instance, co-administration of this compound with known inhibitors or inducers of the identified metabolizing enzymes (e.g., CYP3A4/5) in animal models or in vitro systems can reveal the potential for altered metabolism and exposure. drugbank.comdrugbank.com For example, the metabolism of clobetasol propionate can be decreased when combined with amprenavir. drugbank.com Conversely, certain drugs may induce the enzymes responsible for clobetasol metabolism, potentially leading to reduced efficacy. drugbank.com These pre-clinical DDI studies are critical for predicting and mitigating risks in a clinical setting.

Stability, Purity, and Reference Standard Applications of Clobetasol D5

Assessment of Chemical Stability and Degradation Pathways of Deuterated Clobetasol (B30939)

The stability of an isotopic standard is paramount for its reliable use in analytical chemistry. The introduction of deuterium (B1214612) atoms is not expected to significantly alter the fundamental degradation pathways of the parent molecule, but it can influence the rate of these reactions, a phenomenon known as the kinetic isotope effect.

Photostability and Thermostability Investigations

Photostability: Forced degradation studies on the non-deuterated Clobetasol Propionate (B1217596) have shown it to be susceptible to photolytic degradation. sphinxsai.com One study indicated that exposure to UV light at 254 nm and white light can cause degradation. ijpsonline.com While specific photostability studies on Clobetasol-d5 are not extensively published, it is anticipated to follow similar degradation patterns. However, research into nanoemulsion formulations of Clobetasol Propionate has shown that such formulations can enhance photostability. nih.gov A formal photostability study conducted according to ICH Q1B guidelines on a Clobetasol Propionate cream concluded the product is not susceptible to light when protected by its packaging. geneesmiddeleninformatiebank.nl

Thermostability: Thermal degradation studies on Clobetasol Propionate indicate its sensitivity to heat. One study performing thermal degradation at 80°C for four hours showed it to be unstable. ijpsonline.comijpsonline.com Another study noted that around 3-7% degradation occurred in dry heat conditions. indexcopernicus.com this compound, as a solid material, is generally shipped at ambient temperatures but recommended for long-term storage at -20°C to ensure its stability. caymanchem.commedkoo.com

Stability ParameterConditionObservation for Clobetasol PropionateImplication for this compound
Photostability UV Light (254 nm) / White LightSusceptible to degradation. sphinxsai.comijpsonline.comExpected to be similarly susceptible; light protection is crucial.
Thermostability 80°CUnstable; degradation observed. ijpsonline.comindexcopernicus.comLong-term heat exposure should be avoided; -20°C storage recommended. caymanchem.com

Hydrolytic Stability Profiling

The hydrolytic stability of Clobetasol Propionate is highly dependent on pH. Studies have shown that the molecule is sensitive to alkaline, neutral, and acidic conditions, leading to hydrolysis of the propionate ester. sphinxsai.comscirp.org The optimal stability for Clobetasol Propionate is in a slightly acidic environment, around pH 4-6. altmeyers.org At higher pH values, hydrolysis of the ester group is a primary degradation pathway. altmeyers.org

A detailed study on Clobetasol Propionate degradation found that under weakly acidic conditions, a major degradant is formed through a Favorskii-like rearrangement. chemrxiv.org However, under strongly acidic (1 M HCl) or alkaline (10 mM NaOH) conditions, this specific impurity was not detected, though significant degradation (5.4% and 6.3%, respectively) occurred through other pathways. chemrxiv.org For this compound, the deuterium atoms are located on the propionate chain. While this is not expected to change the fundamental mechanism of hydrolysis, it could slightly alter the rate of ester cleavage.

Analytical Purity Profiling and Impurity Identification in this compound Batches

This compound is synthesized for use as an internal standard, and as such, its chemical and isotopic purity are critical. cphi-online.com Analytical data from suppliers indicates that the purity of deuterated forms is typically ≥98% or ≥99%. caymanchem.commedkoo.com

Isotopic purity analysis reveals the distribution of different deuterated species within a batch. This is crucial as the presence of non-deuterated (d0) or lesser-deuterated forms can interfere with the quantification of the target analyte.

Table of Isotopic Purity in this compound Batches:

Isotopic Species Batch 1 Normalized Intensity (%) Batch 2 Normalized Intensity (%)
d0 0.04 0.15
d1 0.03 0.03
d2 0.02 0.00
d3 0.42 0.02
d4 0.00 4.38
d5 99.49 95.43

| Total Isotopic Purity (>95%) | 99.8 | 98.9 |

Common impurities in Clobetasol Propionate preparations can arise from the synthesis process or degradation. scirp.org These include other related corticosteroids or degradation products like Clobetasol acetic acid impurity. scirp.org While this compound batches are highly purified, they may contain trace amounts of these impurities alongside the various deuterated isotopologues.

Development and Validation of this compound as a Certified Reference Material (CRM)

This compound is intended for use as an internal standard for the quantification of Clobetasol Propionate by chromatographic techniques such as GC-MS or LC-MS. caymanchem.comcphi-online.com Its development as a Certified Reference Material (CRM) involves rigorous production and certification processes.

The qualification as a CRM ensures that the material has been characterized for properties such as identity, purity, and stability. Some commercial suppliers produce these standards under quality systems accredited to ISO 17034 (for reference material producers) and ISO/IEC 17025 (for testing and calibration laboratories). sigmaaldrich.comsigmaaldrich.com This certification provides assurance of the material's quality and traceability. The certificate of analysis for a CRM provides detailed information on the material's purity and the uncertainty of the certified value. sigmaaldrich.com Although some deuterated standards are sold with the explicit status of a CRM, others are intended for use as internal standards without full CRM certification, meaning metrological traceability to the SI unit for mass has not been established. industry.gov.aulgcstandards.comindustry.gov.au

Long-Term Storage Conditions and Stability Monitoring for Isotopic Standards

Proper storage and handling are essential to maintain the integrity and stability of isotopic standards like this compound over time.

Recommended Storage and Stability:

Parameter Recommendation Source
Long-Term Storage Temperature -20°C caymanchem.commedkoo.comtargetmol.com
Shipping Condition Room temperature (for solid form) caymanchem.commedkoo.com
Stated Stability (unopened) ≥ 4 years caymanchem.comcaymanchem.com

| Shelf Life (in solvent) | 1 year at -80°C | targetmol.com |

Stability monitoring is a continuous process for reference material producers. For deuterated standards, this often involves re-testing on an annual basis to confirm that the property values remain valid. industry.gov.au The expiration date on a certificate of analysis indicates the period for which the certified value is valid, provided the material is stored correctly in its unopened container. industry.gov.aulgcstandards.com For opened materials, end-users are typically advised to conduct their own in-house stability assessments. lgcstandards.com Long-term stability of isotopic standards is crucial for their role in anchoring measurement scales and ensuring the comparability of results over many years. nist.govresearchgate.net

Metrological Traceability and Uncertainty Evaluation in Quantitative Analysis Using this compound

Metrological traceability is the property of a measurement result that allows it to be related to a reference (like an SI unit) through a documented, unbroken chain of calibrations. scielo.br When using this compound as an internal standard, it serves as a crucial link in this chain for the quantification of Clobetasol Propionate.

Gravimetric and Volumetric Preparations: The precision of balances and volumetric equipment used to prepare stock and working solutions of the internal standard contributes to the uncertainty. scispace.comwa.gov

Stability: Any degradation of the standard over time will introduce bias and increase the uncertainty. This is why stability monitoring is critical. researchgate.net

Isotopic Composition: The presence of d0 to d4 isotopologues can be a source of bias if not properly accounted for, especially if there is isotopic back-exchange, though this is minimal for deuterium on a propionate chain. industry.gov.au

A comprehensive uncertainty budget for an analytical method using this compound must consider these factors to ensure the reliability and comparability of the reported quantitative results. researchgate.netresearchgate.net

Emerging Research Frontiers and Future Directions with Clobetasol D5

Application of Clobetasol-d5 in Advanced Imaging Techniques (e.g., Radioligand Development)

The development of novel radioligands is a cornerstone of advanced molecular imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov PET imaging allows for the noninvasive, quantitative visualization of biochemical processes in the body, which is invaluable for drug development and understanding disease mechanisms. nih.govbiorxiv.orgbiorxiv.org In this context, while this compound itself is not a radioligand, its role as a stable isotope-labeled standard is crucial for the analytical methods that underpin radioligand development and validation.

The primary function of this compound is as an internal standard in mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). caymanchem.commedkoo.combioscience.co.uk These techniques are essential for accurately quantifying the concentration of the non-labeled drug, clobetasol (B30939) propionate (B1217596), in biological samples. This precise quantification is a critical step in preclinical and clinical studies that evaluate the pharmacokinetics and target engagement of new therapeutic agents, including potential radioligands.

Future research could see the principles of using deuterated standards like this compound applied to the development and validation of PET radioligands targeting glucocorticoid receptors. These receptors are implicated in a variety of neurological and psychiatric disorders. nih.govnih.gov By providing a highly accurate method for measuring the concentration of the "cold" (non-radioactive) ligand, this compound can help researchers to:

Accurately determine the binding affinity and selectivity of new radioligand candidates. nih.gov

Validate the kinetic models used to quantify receptor density and occupancy in PET studies. nih.gov

Ensure the quality and consistency of radioligand formulations.

Integration of this compound in Systems Biology and Pharmacometabolomics Studies

Systems biology aims to understand complex biological systems by integrating data from various "omics" disciplines, including genomics, proteomics, and metabolomics. researchgate.netnih.gov Pharmacometabolomics, a subfield of metabolomics, focuses on predicting drug effects by analyzing the metabolic profiles of individuals. researchgate.netkaust.edu.sa

This compound is an essential tool in these fields, primarily through its use in quantitative metabolomics studies. By serving as an internal standard, it allows for the precise and accurate measurement of clobetasol propionate and its metabolites in biological fluids and tissues. nih.govveeprho.com This capability is fundamental to:

Elucidating Metabolic Pathways: Tracking the fate of deuterated clobetasol propionate helps researchers to identify its metabolic pathways and degradation products within a biological system. musechem.com

Discovering Biomarkers: Pharmacometabolomics studies that use this compound can help identify metabolic biomarkers that predict a patient's response to clobetasol propionate therapy. kaust.edu.sa

Building Comprehensive Models: The quantitative data obtained using this compound can be integrated with other omics data to construct detailed models of how corticosteroids influence biological systems. researchgate.net

Future research will likely see an increased integration of data from studies using this compound into larger systems biology models. This could lead to a more personalized approach to corticosteroid therapy, where treatment strategies are tailored to an individual's unique metabolic profile.

Development of Novel Analytical Platforms for Comprehensive Steroid Profiling

The accurate and comprehensive analysis of steroids, known as steroid profiling, is crucial for diagnosing and monitoring a wide range of endocrine disorders. The development of advanced analytical platforms is a key area of research, with a focus on improving the sensitivity, specificity, and throughput of these methods. nih.govnih.gov

This compound, along with other deuterated steroid standards, is instrumental in the development and validation of these novel platforms. isotope.comisotope.com Its primary role is to serve as an internal standard in mass spectrometry-based methods, which are the gold standard for steroid analysis. cphi-online.com The use of this compound helps to:

Improve Accuracy and Precision: By correcting for variations in sample preparation and instrument response, this compound ensures the high accuracy and precision of quantitative steroid measurements.

Enhance Method Robustness: The stability of deuterated standards contributes to the development of robust and reliable analytical methods that can be used in routine clinical practice. nih.gov

Facilitate Multiplexing: The development of methods for the simultaneous analysis of multiple steroids is a major goal in steroid profiling. researchgate.net this compound can be used in these multiplexed assays to ensure the accurate quantification of clobetasol propionate alongside other endogenous and synthetic steroids. researchgate.net

Future directions in this area include the development of ultra-sensitive methods for steroid profiling in non-invasive samples, such as saliva and dried blood spots. This compound will continue to be a critical component in the validation of these next-generation analytical platforms.

Potential for this compound in Environmental and Forensic Analysis of Steroids

The increasing use of synthetic steroids like clobetasol propionate has led to concerns about their potential environmental impact. mdpi.com These compounds can enter the environment through various pathways, including wastewater discharge. mdpi.comethz.ch Similarly, the misuse of potent corticosteroids in cosmetics and sports doping is a significant issue that requires sensitive and reliable analytical methods for detection. researchgate.netdshs-koeln.de

This compound has significant potential in both environmental and forensic analysis. As a stable isotope-labeled internal standard, it can be used to develop and validate highly sensitive and specific methods for the detection and quantification of clobetasol propionate in complex matrices such as:

Wastewater and river water ethz.chresearchgate.netlib4ri.ch

Cosmetic products diva-portal.org

Biological samples for doping control nih.gov

Research has already demonstrated the presence of clobetasol propionate in the environment and its potential to cause adverse effects in aquatic organisms. mdpi.comnih.gov The use of this compound in environmental monitoring studies can help to accurately assess the extent of this contamination and the effectiveness of wastewater treatment processes in removing these compounds. ethz.chlib4ri.ch

In the forensic context, methods using this compound can provide unequivocal evidence for the presence of undeclared clobetasol propionate in cosmetic products or its illicit use in sports. The high specificity of mass spectrometry combined with the use of a deuterated internal standard ensures the reliability of the analytical results.

Theoretical Modeling and Computational Chemistry Approaches for Deuterated Steroids and their Interactions

Theoretical modeling and computational chemistry are powerful tools for understanding the structure, properties, and interactions of molecules. While specific computational studies focusing solely on this compound are not widely published, the principles of these approaches can be applied to understand the effects of deuteration on steroid molecules.

Computational methods can be used to:

Simulate Receptor Binding: Molecular docking and molecular dynamics simulations can be used to model the interaction of both clobetasol propionate and this compound with the glucocorticoid receptor. This could provide insights into whether deuteration affects the binding affinity or kinetics.

Understand Degradation Pathways: Computational chemistry can help to elucidate the mechanisms of steroid degradation, including the formation of various impurities. scirp.org This knowledge is crucial for developing stable pharmaceutical formulations.

Future research in this area could involve more sophisticated computational studies that specifically investigate the properties of this compound and other deuterated steroids. These studies could provide valuable information for the design of new stable isotope-labeled standards and for a deeper understanding of the fundamental properties of these important molecules.

Q & A

Experimental Design & Synthesis

Basic Research Question: How should researchers design experiments to synthesize Clobetasol-d5 and confirm its isotopic purity? Methodological Answer: Synthesis of this compound requires deuterium substitution at specific positions, typically achieved via hydrogen-deuterium exchange under controlled conditions (e.g., catalytic deuteration). To confirm isotopic purity:

  • Use deuterium NMR to verify substitution sites and rule out isotopic scrambling .
  • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) quantifies deuterium incorporation (>98% purity threshold recommended) .
  • Isotopic Ratio Analysis via isotope-ratio mass spectrometry (IRMS) detects trace protiated impurities .

Advanced Research Question: What advanced techniques address isotopic exchange artifacts in this compound characterization, and how do they improve reproducibility? Methodological Answer:

  • Deuterium NMR Relaxometry monitors dynamic isotopic exchange in solution, critical for stability studies .
  • Cryogenic HPLC-MS minimizes back-exchange during analysis, preserving deuterium labeling integrity .
  • Computational Modeling (e.g., DFT calculations) predicts deuteration sites and guides synthetic optimization .

Pharmacological Evaluation & Data Contradictions

Basic Research Question: What in vitro models are appropriate for assessing this compound’s glucocorticoid receptor (GR) binding affinity? Methodological Answer:

  • GR Competitive Binding Assays : Use radiolabeled dexamethasone displacement in human dermal fibroblast cultures .
  • Dose-Response Curves : Fit using nonlinear regression (e.g., Prism software) to calculate IC₅₀ values .

Advanced Research Question: How can researchers reconcile discrepancies between in vitro GR binding data and in vivo anti-inflammatory efficacy for deuterated corticosteroids? Methodological Answer:

  • Interspecies Pharmacokinetic Modeling : Adjust for metabolic differences (e.g., CYP3A4 vs. CYP3A11 in humans vs. mice) .
  • Tissue-Specific Deuterium Effects : Use microdialysis to compare dermal vs. systemic exposure ratios .
  • Meta-Analysis Frameworks (e.g., COSMOS-E): Systematically evaluate confounding variables across studies .

Data Analysis & Statistical Approaches

Basic Research Question: What statistical methods are recommended for analyzing this compound’s dose-response relationships in preclinical studies? Methodological Answer:

  • Nonlinear Mixed-Effects Models (NLME) : Account for inter-animal variability in pharmacodynamic responses .
  • ANCOVA : Adjusts for baseline inflammation scores in rodent models .

Advanced Research Question: How do Bayesian hierarchical models improve cross-species extrapolation of this compound pharmacokinetics? Methodological Answer:

  • Markov Chain Monte Carlo (MCMC) Sampling : Integrates sparse data from multiple species to predict human clearance .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporates deuterium’s kinetic isotope effect on metabolic pathways .

Ethical & Clinical Trial Design

Basic Research Question: What ethical considerations are critical in first-in-human trials of this compound? Methodological Answer:

  • Dose Escalation Protocols : Follow EMA/FDA guidelines to minimize systemic exposure risks .
  • Informed Consent : Disclose deuterium’s novelty and theoretical risks (e.g., altered metabolite profiles) .

Advanced Research Question: How can adaptive trial designs balance ethical rigor with pharmacokinetic data collection for deuterated drugs? Methodological Answer:

  • Response-Adaptive Randomization : Allocate participants to optimal doses based on interim PK/PD analyses .
  • Crossover Designs with Washout Periods : Control for carryover effects while reducing participant numbers .

Stability & Formulation Challenges

Basic Research Question: What quality control parameters ensure this compound’s stability in topical formulations? Methodological Answer:

  • Forced Degradation Studies : Expose to heat, light, and humidity; monitor via HPLC .

  • Table: Stability-Indicating Parameters

    ParameterMethodAcceptance Criteria
    Isotopic PurityLC-HRMS≥98% deuterium incorporation
    Degradation ProductsHPLC-UV≤0.5% individual impurities
    pH SensitivityPotentiometry5.0–7.0 in aqueous vehicles

Advanced Research Question: How do accelerated stability studies predict long-term storage stability of deuterated pharmaceuticals? Methodological Answer:

  • Isotope Exchange Kinetics : Model using Arrhenius equations to extrapolate shelf life .
  • Solid-State NMR : Detects amorphous-crystalline transitions affecting deuteration stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.